Cobalt-methylimidazolate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H10CoN4 |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
cobalt(2+);2-methylimidazol-3-ide |
InChI |
InChI=1S/2C4H5N2.Co/c2*1-4-5-2-3-6-4;/h2*2-3H,1H3;/q2*-1;+2 |
InChI Key |
KRQKZTCYIWEUIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C[N-]1.CC1=NC=C[N-]1.[Co+2] |
Origin of Product |
United States |
Synthetic Methodologies for Cobalt Methylimidazolate Architectures
Conventional Solvothermal and Hydrothermal Synthesis Approaches
Solvothermal and hydrothermal syntheses are widely employed methods for producing highly crystalline ZIF-67. researchgate.netanalis.com.my These techniques involve the reaction of a cobalt salt and 2-methylimidazole (B133640) in a sealed vessel under elevated temperatures and autogenous pressure. analis.com.my The solvent plays a critical role in these processes, influencing the solubility of reactants and the reaction temperature. analis.com.mysci-hub.se
Solvent System Variations and Their Mechanistic Impact
The choice of solvent significantly affects the synthesis of cobalt-methylimidazolate frameworks. researchgate.net Solvents such as methanol (B129727), ethanol, and N,N-dimethylformamide (DMF) are commonly used. analis.com.myresearchgate.net The polarity, viscosity, and solubility characteristics of the solvent influence the nucleation and growth of ZIF-67 crystals. researchgate.netmdpi.com For instance, using methanol as a solvent can lead to the rapid nucleation of highly crystalline ZIF-67 particles due to its high polarity and low viscosity, which facilitates the deprotonation of 2-methylimidazole and high diffusivity of the cobalt ions and deprotonated ligands. mdpi.com In contrast, solvents with lower polarity and higher viscosity, like isopropanol, may not facilitate ZIF-67 formation under similar conditions. mdpi.com The solvent can also act as a template, influencing the final structure of the cobalt imidazolate polymer. acs.org
The type of cobalt salt used, such as cobalt nitrate (B79036), cobalt chloride, cobalt sulfate (B86663), or cobalt acetate (B1210297), also plays a role in the resulting particle size and morphology. researchgate.netiaea.org Studies have shown that different cobalt sources can lead to variations in crystal size and shape, from small, agglomerated crystals to large, well-defined rhombic dodecahedrons. researchgate.netiaea.org
Temperature and Pressure Influence on Crystallization Processes
Temperature and pressure are key parameters in solvothermal and hydrothermal synthesis, directly impacting the crystallization of this compound frameworks. analis.com.my Elevated temperatures, typically ranging from 80 to 250°C, increase the solubility of the precursors and provide the necessary energy for the formation of a crystalline structure. eeer.org The pressure within the sealed reaction vessel, which is generated autogenously, also plays a crucial role in the crystallization process. analis.com.my
Hydrothermal conditions, specifically at elevated temperatures like 120°C, tend to produce ZIF-67 crystals with more uniform size and regular morphology compared to room temperature synthesis. researchgate.netiaea.org The reaction time is another critical factor, with longer durations often leading to more well-defined and larger crystals. researchgate.net Systematic studies have investigated the influence of various synthesis parameters, including temperature, modulator concentration, and mixing sequence, to gain better control over the final product's characteristics. acs.orgacs.org
Room-Temperature and Aqueous Synthesis Pathways
In an effort to develop more environmentally friendly and cost-effective methods, significant research has focused on room-temperature and aqueous synthesis of this compound. These approaches avoid the need for high temperatures and organic solvents. rsc.orgrsc.org
Rapid synthesis of ZIF-67 has been achieved in aqueous solutions at room temperature within minutes. rsc.orgrsc.org These methods often utilize a deprotonating agent, such as triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521), to facilitate the reaction between the cobalt salt and 2-methylimidazole. rsc.orgrsc.org The ligand itself can also act as a structure-directing agent, negating the need for organic solvents. researchgate.net The molar ratio of the reactants, particularly the Hmim/Co ratio, is a critical factor in determining the final product, with different ratios leading to either the leaf-like ZIF-L-Co or the dodecahedral ZIF-67. bohrium.com Interestingly, ZIF-L-Co can act as a transient phase that transforms into the more stable ZIF-67 over time. bohrium.com
The choice of cobalt precursor also influences the outcome in aqueous synthesis, with different salts yielding crystals of varying sizes and morphologies. researchgate.netiaea.org For example, using cobalt nitrate might result in small, agglomerated crystals, while cobalt sulfate and acetate can produce larger rhombic dodecahedral structures. researchgate.netiaea.org
Mechanochemical Synthesis Techniques and Their Advantages
Mechanochemical synthesis has emerged as a green and efficient alternative for producing this compound frameworks. eeer.orgrsc.org This solvent-free or low-solvent method involves the grinding or milling of solid reactants, such as a cobalt salt and 2-methylimidazole, to induce a chemical reaction. researchgate.netmdpi.comresearchgate.net
The primary advantages of mechanochemical synthesis include:
Reduced Solvent Use: It significantly minimizes or eliminates the need for organic solvents, making it a more environmentally friendly process. sci-hub.sersc.org
Shorter Reaction Times: Reactions can often be completed in minutes to a few hours, a significant reduction compared to the hours or days required for solvothermal methods. rsc.orgbeilstein-journals.org
Simplicity and Scalability: The process is relatively simple to perform and has the potential for large-scale production. eeer.orgresearchgate.net
High Yield and Purity: Mechanochemical methods can produce highly crystalline MOFs with good yields. eeer.orgresearchgate.net
Different mechanochemical techniques exist, such as neat grinding (without any solvent) and liquid-assisted grinding (LAG), where a small amount of liquid is added to facilitate the reaction. researchgate.net For instance, ZIF-67 has been synthesized by ball milling cobalt nitrate hexahydrate and 2-methylimidazole for a short duration. mdpi.comresearchgate.net A novel air-flow impacting (AFI) method has also been reported for the continuous and large-scale synthesis of ZIF-67. frontiersin.org
Template-Assisted Synthesis Strategies and Morphology Control
Template-assisted synthesis provides a powerful method for controlling the size, shape, and hierarchical structure of this compound materials. rsc.org This approach utilizes a pre-existing template to direct the growth of the ZIF-67 framework.
One common strategy involves the use of hard templates, such as track-etched polycarbonate membranes. nih.gov By performing the synthesis at the interface of two immiscible liquids (e.g., oil and water) with the template in between, it is possible to create one-dimensional ZIF-67 nanostructures like nanowires and nanorods with precisely controlled diameters. nih.gov The dimensions of these nanostructures are dictated by the pore sizes of the template membrane. nih.gov
Self-templating is another elegant approach where the initial ZIF-67 crystal itself acts as a template for further structural evolution. rsc.org For example, core-shell, yolk-shell, or hollow ZIF-67 structures can be synthesized by carefully controlling the reaction time and conditions, leading to the partial etching and reconstruction of the initial ZIF-67 nanocrystals. rsc.org Other materials like graphene oxide can also be used as templates to create meso- and macroporous ZIF-67 architectures.
In-Situ Growth and Thin Film Deposition Methodologies on Substrates
The fabrication of this compound thin films on various substrates is crucial for their integration into devices for applications like sensors, membranes, and electronics. mdpi.comustc.edu.cn Several methodologies have been developed for this purpose.
In-situ growth involves the direct formation of ZIF-67 on a substrate. acs.org This can be achieved by immersing the substrate in a precursor solution and allowing the ZIF-67 crystals to nucleate and grow on its surface. acs.org For instance, ZIF-67 has been grown in-situ on carbon cloth by immersing the cloth in an aqueous solution of cobalt nitrate and 2-methylimidazole at room temperature. acs.org
Electrophoretic deposition (EPD) is another technique used to form uniform ZIF-67 thin films. acs.orgnih.gov In this method, pre-synthesized ZIF-67 particles are dispersed in a solvent and subjected to an electric field, causing them to migrate and deposit onto a conductive substrate. acs.orgnih.gov The thickness of the film can be controlled by adjusting the applied voltage and deposition time. acs.orgnih.gov
Chemical vapor deposition (CVD) offers a gas-phase route to deposit ZIF-67 thin films. mdpi.comresearchgate.net In this process, volatile precursors of the metal and organic linker are introduced into a reaction chamber where they react on the substrate surface to form a thin film. mdpi.comresearchgate.net A variation of this is a steam-assisted CVD method for synthesizing highly crystalline ZIF-67 membranes. mdpi.com Another approach involves the conversion of a pre-deposited metal oxide film (e.g., CoOx) into ZIF-67 by exposing it to the vapor of the organic linker. nih.gov
Spray-coating has been demonstrated as a facile and scalable method for depositing continuous and uniform ZIF-67 films over large areas. ustc.edu.cnresearchgate.net This technique utilizes a colloidal solution of amorphous MOF nanoparticles as a precursor, which is then converted to a crystalline film through low-temperature heating. ustc.edu.cn This method allows for deposition on a wide variety of substrates, including flexible ones. ustc.edu.cnresearchgate.net
Factors Governing Crystal Morphology, Size, and Porosity
The precise control over the crystalline features of this compound frameworks, most notably Zeolitic Imidazolate Framework-67 (ZIF-67), is paramount for tailoring their performance in various applications. The morphology, crystal size, and porosity of these materials are intricately linked to several key synthesis parameters.
The choice of the cobalt salt precursor plays a determinative role in the resulting crystal size and morphology of this compound frameworks. iaea.orgnih.gov The reactivity of the cobalt salt directly influences the nucleation and growth kinetics of the crystals. iaea.orgacs.org Studies have shown that different cobalt sources lead to distinct crystalline structures when reacted with 2-methylimidazole (Hmim) in aqueous solutions. iaea.orgresearchgate.net
For instance, using cobalt(II) nitrate (Co(NO₃)₂) as the precursor tends to result in the formation of small-sized ZIF-67 crystals that are often agglomerated. iaea.orgresearchgate.net In contrast, cobalt(II) chloride (CoCl₂) typically yields small-sized rhombic dodecahedron crystals. iaea.orgresearchgate.net When cobalt(II) sulfate (CoSO₄) or cobalt(II) acetate (Co(OAc)₂) are used, large-sized crystals with a rhombic dodecahedron structure are obtained. iaea.orgresearchgate.net This variation is attributed to the different dissociation rates and coordination tendencies of the anions (nitrate, chloride, sulfate, acetate) with the cobalt ion, which in turn affects the availability of Co²⁺ ions for framework formation. iaea.orgnih.gov
Table 1: Effect of Cobalt Precursor on ZIF-67 Crystal Morphology
| Cobalt Precursor | Resulting Crystal Morphology and Size | Reference |
| Cobalt(II) nitrate (Co(NO₃)₂) | Small-sized, agglomerated crystals | iaea.org |
| Cobalt(II) chloride (CoCl₂) | Small-sized rhombic dodecahedra | iaea.org |
| Cobalt(II) sulfate (CoSO₄) | Large-sized rhombic dodecahedra | iaea.org |
| Cobalt(II) acetate (Co(OAc)₂) | Large-sized rhombic dodecahedra | iaea.org |
This table summarizes the general outcomes observed when different cobalt salts are used in the synthesis of ZIF-67.
The molar ratio of the organic ligand (2-methylimidazole, Hmim) to the cobalt metal source is a critical factor that governs the phase formation, size, and physicochemical properties of the resulting this compound structures. nih.govresearchgate.net Varying this ratio allows for precise control over the crystallization process.
Research indicates that a higher molar ratio of Hmim to Co²⁺ is generally favorable for the formation of the ZIF-67 phase. bohrium.com For example, at high Hmim/Co²⁺ ratios, ZIF-67 is the predominant product, whereas lower ratios may lead to the formation of a different, leaf-like phase known as ZIF-L-Co. bohrium.com The concentration of the reactants also plays a role; at low concentrations, crystal growth is slow, leading to larger crystals due to a slower nucleation rate. researchgate.net Conversely, high reactant concentrations can also produce large particles due to rapid crystal growth. researchgate.net
The electrochemical properties of ZIF-67, when used as an electrode material, are also sensitive to the Hmim/Co²⁺ molar ratio. Studies have prepared ZIF-67 with varying molar ratios (e.g., 3:10, 1:1, and 10:3 of Co²⁺ to Hmim) and found that these ratios significantly impact the specific capacity of the material. researchgate.netbohrium.com For instance, a specific Co:Hmim molar ratio of 10:3 was found to achieve the highest specific capacity in certain electrochemical tests. bohrium.com The yield of the synthesis is also affected, with studies showing yields of over 90% can be achieved by optimizing this ratio. rsc.orgmdpi.com
Table 2: Influence of Hmim/Co²⁺ Molar Ratio on ZIF-67 Synthesis
| Hmim/Co²⁺ Molar Ratio | Key Observation | Reference |
| High | Favors the formation of ZIF-67 phase. | bohrium.com |
| Low | May lead to the formation of ZIF-L-Co. | bohrium.com |
| Varied (e.g., 10:3, 1:1, 3:10) | Affects physicochemical characteristics and electrochemical performance. | researchgate.netbohrium.com |
| 16:1 | Can lead to high product yields (over 100%, possibly due to excess ligand in pores). | rsc.org |
This table illustrates how the stoichiometric relationship between the ligand and metal influences the outcome of the synthesis.
Reaction time and subsequent aging are crucial parameters that influence the growth, size, and crystallinity of this compound frameworks. nih.govmdpi.com The crystallization of ZIF-67 often follows a kinetic pathway where a metastable phase may form initially before transforming into the final, more stable ZIF-67 structure. mdpi.com
Monitoring the synthesis process over time reveals a morphological evolution. For example, in some aqueous syntheses, leaf-like ZIF-L-Co structures may form as a transient phase at the beginning of the reaction, which then gradually transform into the polyhedral crystals of ZIF-67. bohrium.com This transformation is influenced by the reaction environment, with water accelerating the process. bohrium.com The duration of the reaction directly impacts the crystal size; longer reaction times generally allow for more complete crystal growth, resulting in larger and more well-defined particles. nih.govacs.org
Aging, the period during which the product is kept in its mother liquor after the initial reaction, can also promote crystal perfection and uniformity. researchgate.net However, prolonged aging can sometimes lead to undesirable phase transformations or particle aggregation. The kinetics of ZIF-67 crystal growth can be described by models such as the Avrami equation, which relates the fraction of transformed material to time, providing insights into the nucleation and growth mechanisms. researchgate.netmdpi.com
Table 3: Impact of Reaction Time on ZIF-67 Formation
| Reaction Time | Observation | Reference |
| Short (initial stages) | Formation of metastable phases (e.g., ZIF-L-Co) or nanoparticles. | bohrium.commdpi.com |
| Intermediate | Growth and merging of initial structures into polyhedra. | bohrium.com |
| Long | Formation of larger, well-defined ZIF-67 crystals. | nih.gov |
| 30 min to 48 h | Progressive increase in crystal size and coverage on a substrate. | nih.gov |
This table highlights the dynamic nature of ZIF-67 crystallization over time.
In aqueous synthesis routes, the pH of the reaction medium is a critical parameter that dictates the formation and crystallization of this compound. nju.edu.cnua.es The deprotonation of the imidazole (B134444) ring in the 2-methylimidazole ligand is a necessary step for it to coordinate with the Co²⁺ ions. This deprotonation is highly pH-dependent.
Aqueous synthesis often requires an alkaline environment to facilitate this process. Studies have shown that the formation of ZIF-67 crystals on a cobalt metal substrate is successful in a pH range of 8 to 12, with no crystal formation observed at lower pH values like 5. ua.es The addition of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is a common strategy to adjust and maintain the optimal pH. nju.edu.cnua.es
The use of KOH, for instance, has been shown to accelerate the production of ZIF-67 crystals by promoting the deprotonation of 2-methylimidazole. nju.edu.cn This leads to rapid crystal growth and a structural transition from two-dimensional leaf-like structures to three-dimensional polyhedra. nju.edu.cn Therefore, precise control of pH is essential not only for initiating the reaction but also for steering the morphology and yield of the final product in aqueous systems. nju.edu.cnmdpi.com
Strategies for Derivatization and Composite Material Formation from this compound Precursors
This compound frameworks, particularly ZIF-67, are highly versatile precursors for the synthesis of a wide array of derivative and composite materials. researchgate.netrsc.org Their well-defined morphology, high porosity, and uniform distribution of cobalt and nitrogen atoms make them ideal templates or sacrificial scaffolds.
A common strategy involves the thermal treatment (pyrolysis or annealing) of ZIF-67 in controlled atmospheres to produce various cobalt-based functional materials. mdpi.com For example, annealing ZIF-67 in an inert atmosphere can yield porous carbon structures doped with cobalt nanoparticles (Co@C). rsc.org Calcination in air transforms ZIF-67 into cobalt oxides, such as Co₃O₄, while preserving the original polyhedral morphology. rsc.org
ZIF-67 can also be used to create more complex composites. It can serve as a template for the synthesis of binary metal oxides or selenides. nju.edu.cn For instance, ZIF-67 polyhedrons can be carbonized and then selenized to create cobalt selenide/carbon composites (e.g., Co₀.₈₅Se/C), which have shown promise as anode materials for lithium-ion batteries. nju.edu.cn
Furthermore, ZIF-67 can be modified through ion exchange or etching processes to create bimetallic or hollow structures. Nickel ions can be introduced into the ZIF-67 structure by dispersing the as-synthesized crystals in a solution containing a nickel salt, leading to Ni-doped ZIF-67 or ZIF-67@LDH (Layered Double Hydroxide) nanoboxes. mdpi.com These derivatized materials often exhibit enhanced properties compared to the parent ZIF-67. mdpi.com
Composite materials are also fabricated by growing ZIF-67 in situ on various substrates, such as carbon cloth or magnesium aluminate spinel, to create integrated materials with synergistic properties. rsc.orgnih.gov These strategies open up a vast design space for creating advanced functional materials tailored for applications in catalysis, energy storage, and sensing. researchgate.netrsc.org
Table 4: Examples of Materials Derived from this compound Precursors
| Precursor | Derivatization Strategy | Derived Material | Application Area | Reference |
| ZIF-67 | Annealing in N₂ atmosphere | Cobalt/Nitrogen-doped Carbon | Electrocatalysis | rsc.org |
| ZIF-67 | Calcination in air | Cobalt Oxide (Co₃O₄) | Supercapacitors | rsc.org |
| ZIF-67 | Carbonization and Selenization | Cobalt Selenide/Carbon (Co₀.₈₅Se/C) | Lithium-ion Batteries | nju.edu.cn |
| ZIF-67 | Etching with Ni(NO₃)₂ | Ni-doped ZIF-67 / Co-Ni/C | Microwave Absorption | mdpi.com |
| ZIF-67 | In situ growth on a substrate | ZIF-67@MgAl₂O₄ | Adsorption | nih.gov |
| ZIF-67 | Hydrothermal treatment with NH₄F | ZIF-67Co(OH)F@Co₃O₄ | Supercapacitors | rsc.org |
This table provides a selection of derivatization strategies and the resulting materials, showcasing the versatility of ZIF-67 as a precursor.
Structural Elucidation and Coordination Chemistry Investigations
Advanced Diffraction-Based Structural Analysis
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the precise determination of molecular architecture. For cobalt-methylimidazolate frameworks, SCXRD studies have been instrumental in establishing the coordination geometry of the cobalt centers and the connectivity of the methylimidazolate linkers.
In several polymorphous frameworks of cobalt(II) imidazolates, SCXRD has revealed structures that are porous and isostructural. For instance, two polymorphs have been identified with an orthorhombic crystal system (space group Fdd2) and a novel uninodal (6,4)-net topology. Another polymorph exhibits a zeolitic structure with a monoclinic crystal system (space group P21/n) nih.gov.
A study on two Co(II) mixed-ligand MOFs, designated mDESY-1 and mDESY-2, utilized SCXRD to verify their structures. rsc.org For mDESY-1, which crystallizes in the tetragonal space group I41/a, the analysis showed that the Co(II) ion adopts a tetrahedral geometry, coordinated to one nitrogen atom from a methylimidazolate ligand and three oxygen atoms from carboxylate groups of trimesate ligands. This coordination leads to the formation of a 3D anionic framework with square channels. rsc.org
Interactive Table: Crystallographic Data for Select Cobalt-Imidazolate Frameworks
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
|---|---|---|---|---|---|---|
| Polymorph 1 nih.gov | Orthorhombic | Fdd2 | 18.513(4) | 24.368(5) | 9.2940(19) | 90 |
| Polymorph 2 nih.gov | Orthorhombic | Fdd2 | 17.635(4) | 27.706(6) | 9.0810(18) | 90 |
| Polymorph 5 nih.gov | Monoclinic | P21/n | 24.3406(8) | 9.4526(3) | 24.8470(8) | 91.977(1) |
While SCXRD provides detailed information on a single crystal, powder X-ray diffraction (PXRD) is crucial for confirming the phase purity of the bulk material and verifying that the structure determined from a single crystal is representative of the entire sample. The sharpness and high intensity of the diffraction peaks in PXRD patterns are indicative of a high degree of crystallinity. rsc.orgrsc.org
In the study of cobalt-amide-imidate-imidazolate frameworks (IFPs), the experimental PXRD patterns perfectly matched the simulated ones, with characteristic peaks confirming the intended structure. acs.org The sharpness of these peaks indicated high crystallinity for some frameworks. acs.org PXRD is also used to monitor the stability of the framework under different conditions, such as after catalytic reactions, where changes in the diffraction pattern can indicate degradation or transformation of the material. acs.org For instance, in ZIF-67, PXRD patterns have been shown to match standard records, confirming a sodalite topology. rsc.org
Spectroscopic Probing of Local Coordination Environment and Electronic Structure
Spectroscopic techniques provide complementary information to diffraction methods, offering insights into the local coordination environment of the cobalt ions, the nature of the ligand bonding, and the electronic structure of the material.
FT-IR spectroscopy is a powerful tool for probing the vibrational modes of the ligands and their interaction with the metal centers. In this compound frameworks, the FT-IR spectrum provides evidence for the coordination of the methylimidazolate ligand to the cobalt ion.
Characteristic bands in the FT-IR spectrum of ZIF-67 include those attributed to the stretching and bending modes of the imidazole (B134444) ring, typically found in the 600–1500 cm⁻¹ region. rsc.org A key indicator of coordination is the band corresponding to the Co-N bond, which is observed at approximately 429 cm⁻¹. rsc.org The absence of the N-H bond vibration and a shift in the C=N stretching vibration to lower wavenumbers compared to the free ligand further confirm the deprotonation of the imidazole and its coordination to the cobalt center. rsc.org
Interactive Table: Key FT-IR Vibrational Bands in this compound Frameworks
| Wavenumber (cm⁻¹) | Assignment | Significance |
|---|---|---|
| ~429 rsc.org | Co-N stretching | Confirms metal-ligand bond formation |
| 600-1500 rsc.org | Imidazole ring stretching and bending | Characteristic fingerprint of the ligand |
| ~1570 rsc.org | C=N stretching | Shift upon coordination indicates binding to Co(II) |
UV-Vis spectroscopy probes the electronic transitions within the cobalt center and between the metal and the ligands. The resulting spectra provide information on the coordination geometry and electronic structure of the cobalt ions.
For this compound frameworks like ZIF-67, the UV-Vis spectrum typically shows a broad band between 500 and 600 nm. rsc.org This band is a composite of several d-d transitions, including ⁴A₂(⁴F) → ⁴T₁(⁴P), ⁴A₂(⁴F) → ⁴T₁(⁴F), and ⁴A₂(⁴F) → ⁴T₂(⁴F), which are characteristic of tetrahedrally coordinated Co(II). rsc.org Additionally, a metal-to-ligand charge transfer (MLCT) band is often observed in the UV region (around 250-300 nm). rsc.org The interactions between the solvent and the compound can influence the maximum absorption wavelengths, which relates to ligand-to-metal charge-transfer (LMCT) characteristics. rsc.org The intensity of charge transfer bands is typically much higher than that of d-d transitions. libretexts.orgwikipedia.org
Interactive Table: Electronic Transitions in this compound Frameworks
| Wavelength Range (nm) | Transition Type | Assignment |
|---|---|---|
| 500-600 rsc.org | d-d | ⁴A₂(⁴F) → ⁴T₁(⁴P), ⁴A₂(⁴F) → ⁴T₁(⁴F), ⁴A₂(⁴F) → ⁴T₂(⁴F) |
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the oxidation state and local coordination environment of the metal centers. The X-ray Absorption Near Edge Structure (XANES) region is sensitive to the oxidation state and coordination geometry, while the Extended X-ray Absorption Fine Structure (EXAFS) region provides information on the number, type, and distance of neighboring atoms.
For cobalt-amide-imidate-imidazolate frameworks, Co K-edge XANES spectra have shown pre-edge features and rising edge energies consistent with a Co(II) oxidation state. acs.org EXAFS analysis of these frameworks revealed a 5-coordinated metal center with two first coordination sphere N/O scattering shells. acs.org In a study of ZIF-67, EXAFS data confirmed a tetrahedral environment for the cobalt, with a first coordination sphere of four nitrogen atoms at a distance of 2.00 Å (±0.01). rsc.org XAS can also be used to probe changes in the cobalt site under external stimuli, such as light irradiation, providing insights into photocatalytic mechanisms. rsc.org
Optical Transient and X-ray Transient Absorption Spectroscopy for Excited State Dynamics
Optical Transient Absorption (OTA) and X-ray Transient Absorption Spectroscopy (XTAS) are powerful techniques for investigating the real-time evolution of molecular structures and electronic states following photoexcitation. escholarship.orgnih.gov These pump-probe methods use an initial laser pulse (pump) to excite the molecule and a subsequent pulse (probe) to measure the absorption changes at different time delays. nih.gov This allows for the tracking of dynamic processes such as energy migration, electron transfer, and structural changes on timescales from femtoseconds to microseconds. nih.govnih.gov
In the context of cobalt-containing coordination complexes, these methods provide detailed insights into the sequential dynamics of both electrons and atomic structures. umich.edu Femtosecond time-resolved X-ray absorption, for instance, can identify the structural evolution involving both equatorial and axial ligands around a central cobalt atom. umich.edu OTA spectroscopy complements this by probing the electronic transitions, revealing features like ground-state bleach and excited-state absorption that evolve over time. nih.gov While specific studies on this compound using these techniques are not extensively detailed in the provided sources, the application of OTA and XTAS to analogous transition-metal complexes demonstrates their capability to unravel the intricate, ultrafast photochemical and photophysical pathways that govern the material's properties. nih.govmpg.de
Electron Microscopy for Micro- and Nanostructural Characterization
Electron microscopy is indispensable for characterizing the physical attributes of this compound at the micro- and nanoscale. It provides direct visual evidence of the material's morphology, internal structure, and elemental distribution.
Scanning Electron Microscopy (SEM) for Morphology and Particle Size Distributions
Scanning Electron Microscopy (SEM) is a primary tool for examining the surface topography and morphology of this compound particles. Studies reveal that the morphology and particle size are highly dependent on the synthesis conditions, such as the solvent used and the molar ratio of reactants. nih.govresearchgate.net
Commonly observed morphologies for ZIF-67, a prominent form of this compound, include well-defined polyhedral (specifically, dodecahedral) particles and spherical aggregates. researchgate.net The synthesis conditions can be tuned to control these outcomes; for example, using a nine-fold excess of the 2-methylimidazole (B133640) ligand tends to produce polyhedral particles with diameters ranging from 1 to 3 micrometers. researchgate.net Conversely, employing a stoichiometric amount of the ligand can result in the formation of amorphous spheres with a more uniform size distribution, typically around 500 nanometers in diameter. researchgate.net The choice of the cobalt salt precursor (e.g., Co(NO₃)₂, CoCl₂, CoSO₄) also influences the final particle size and crystal morphology. nih.govresearchgate.net
| Morphology | Typical Size Range | Synthesis Condition Example | Reference |
|---|---|---|---|
| Polyhedral (Dodecahedral) | 1 - 3 µm | 9-fold excess of 2-methylimidazole ligand | researchgate.net |
| Spherical (Amorphous) | ~500 nm | Stoichiometric amount of 2-methylimidazole | researchgate.net |
| Cubic-like | 287 - 404 nm | Varying cobalt salt precursor (CoCl₂, CoSO₄) | nih.govresearchgate.net |
| Petal-like | Not specified | Doping of ZIF-8 with Cobalt | mdpi.com |
Transmission Electron Microscopy (TEM) for Internal Structure and Lattice Resolution
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the investigation of the internal structure of this compound particles. xray.cz TEM analysis of pyrolyzed ZIF-67, for instance, reveals that while the external morphology is maintained, the internal structure consists of cobalt nanoparticles embedded within a carbonaceous matrix. researchgate.net In some cases, this matrix can be composed of carbon nanotubes. researchgate.net
High-Resolution TEM (HRTEM) pushes the limits of visualization further, allowing for imaging at the atomic scale. hummingbirdscientific.com This technique can resolve the crystal lattice of materials, providing direct evidence of their crystalline nature and revealing structural defects such as lattice dislocations or discontinuous fringes. xray.czacs.org For this compound and its derivatives, HRTEM can confirm the crystalline structure and identify the lattice spacings corresponding to specific crystal planes. acs.org
Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Composition Mapping
Energy-Dispersive X-ray Spectroscopy (EDS or EDX), often coupled with SEM or TEM, is used to determine the elemental composition of a sample. nih.gov The technique involves detecting characteristic X-rays emitted from the sample as it is bombarded by the electron beam. jeol.com By rastering the beam across an area, EDS can generate elemental maps that visualize the spatial distribution of different elements. jeol.commyscope.training
For this compound (ZIF-67), EDS analysis confirms the presence of the expected elements: cobalt (Co), carbon (C), nitrogen (N), and often oxygen (O) from atmospheric exposure or residual solvent. researchgate.netrsc.org Elemental mapping is particularly useful to demonstrate the uniform distribution of these constituent elements throughout the MOF particles, affirming the homogeneity of the synthesized material. researchgate.netrsc.org This is a critical verification of the successful incorporation of the metal nodes and organic linkers into the framework structure.
Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a crucial method for determining the thermal stability and decomposition pathways of materials like this compound. mdpi.com
The TGA curve for ZIF-67 demonstrates its high thermal stability. The material typically shows no significant mass loss from room temperature up to approximately 450 °C. acs.org Above this temperature, a sharp decrease in mass occurs, which corresponds to the thermal decomposition and breakdown of the 2-methylimidazole organic ligand, leading to the collapse of the framework structure. acs.org The final residual mass at high temperatures corresponds to the formation of cobalt oxides or metallic cobalt, depending on the atmosphere used (e.g., air or inert). mdpi.com
| Material | Decomposition Onset Temperature | Decomposition Event | Reference |
|---|---|---|---|
| ZIF-67 (this compound) | ~450 °C | Decomposition of 2-methylimidazole ligand | acs.org |
| Co(C₃H₄N₂)₆₂ | 150 °C | Oxidative gasification | mdpi.com |
| Co(C₃H₄N₂)₆₂ | 170 °C | Oxidative gasification | mdpi.com |
| Cobalt Acetate (B1210297) Tetrahydrate | ~150 °C | Completion of dehydration | rsc.org |
Investigations of Porosity and Internal Surface Topography via Gas Physisorption
Gas physisorption analysis, typically using nitrogen (N₂) at 77 K, is the standard method for determining the porosity and specific surface area of porous materials. cefetmg.brresearchgate.net The resulting adsorption-desorption isotherm provides quantitative data on the material's surface characteristics.
This compound (ZIF-67) is a microporous material, a fact confirmed by its gas physisorption isotherm, which is typically classified as a Type I isotherm according to the IUPAC classification. nih.gov This isotherm shape is characterized by a sharp uptake of gas at low relative pressures, which is indicative of adsorption within a microporous structure. nih.gov The Brunauer-Emmett-Teller (BET) method is applied to these isotherms to calculate the specific surface area. Research has reported high BET surface areas for ZIF-67, with values such as 1528 m²/g being documented. nih.gov Further analysis of the isotherm data, for example using the Barrett-Joyner-Halenda (BJH) method, can yield the pore volume and average pore diameter, which for ZIF-67 are primarily in the micropore range (less than 2 nm). nih.gov
| Parameter | Reported Value | Method | Reference |
|---|---|---|---|
| BET Surface Area | 1528 m²/g | N₂ Physisorption | nih.gov |
| Pore Volume | 0.083 cm³/g | N₂ Physisorption (BJH) | nih.gov |
| Mean Pore Diameter | 1.21 nm | N₂ Physisorption (BJH) | nih.gov |
| Isotherm Type | Type I (IUPAC) | N₂ Physisorption | nih.gov |
Metal-Ligand Coordination Geometry and Bonding Principles
In the context of this compound frameworks, particularly the well-studied ZIF-67, the cobalt(II) centers predominantly exhibit a tetrahedral coordination geometry. mdpi.comacs.org Each cobalt ion is coordinated to four nitrogen atoms from four distinct 2-methylimidazolate linkers, forming a CoN4 tetrahedral node. acs.org This coordination is a key feature that leads to the formation of a sodalite-type framework structure, analogous to that of its zinc counterpart, ZIF-8. nih.gov The Co-N bond lengths and N-Co-N bond angles in these tetrahedral centers are crucial parameters that define the framework's porosity and stability.
While tetrahedral coordination is most common in ZIF-67, other coordination geometries for cobalt(II) have been observed in different cobalt-imidazole derivative complexes. For instance, studies on cobalt(II) complexes with 2-ethylimidazole have revealed the presence of both distorted octahedral and tetrahedral geometries within the same crystal structure. researchgate.net In such cases, the cobalt ion can be coordinated to nitrogen atoms from the imidazole ligands as well as oxygen atoms from other coordinating species present in the reaction mixture. This highlights the flexibility of the cobalt coordination sphere.
Below is a table summarizing typical coordination parameters for cobalt(II) in tetrahedral and pseudo-octahedral environments with imidazole-based ligands.
| Coordination Geometry | Ligand | Bond | Bond Length (Å) | Bond Angle (°) | Reference |
| Tetrahedral | 2-Methylimidazole | Co-N | ~2.0 | ~109.5 | acs.org |
| Pseudo-Octahedral | 2-Ethylimidazole | Co-N | - | - | researchgate.net |
| Co-O | 2.047(3) - 2.383(3) | - | researchgate.net |
The 2-methylimidazolate anion (mIm⁻) plays a crucial role as a bridging ligand in the formation of the extended three-dimensional framework of ZIF-67. mdpi.comnih.gov The deprotonated nitrogen atoms of the imidazole ring coordinate to two different cobalt centers, thus linking the CoN4 tetrahedra into a robust and porous network. acs.org The angle of this bridge, defined by the Co-N-Co linkage, is a critical factor in determining the topology of the resulting framework. In ZIF-67, this bridging leads to the characteristic sodalite (SOD) topology. The methyl group at the 2-position of the imidazole ring also plays a significant steric role, influencing the porosity and the accessibility of the framework's internal surface.
Non-Covalent Interactions within the Framework Architecture
In the context of cobalt-imidazolate frameworks, hydrogen bonds can form between the C-H groups of the imidazole ring and guest molecules or even adjacent framework components, although the latter is less common in the tightly packed ZIF-67 structure. More prominent are the potential for π-π stacking interactions between the aromatic imidazole rings of the linkers. These interactions, where the electron clouds of adjacent rings interact, contribute to the cohesive energy of the crystal. researchgate.net For instance, in the adsorption of molecules like Congo red on ZIF-67, both electrostatic interactions and π-π stacking have been suggested to play a role. researchgate.net The presence of methyl groups on the imidazole ring can also lead to C-H···π interactions, further stabilizing the framework. While direct quantification of these interactions in pure this compound is complex, their collective effect is integral to the material's structural integrity and surface properties.
Mechanisms of Selective Metal-Ligand Precipitation in Mixed-Metal Systems
The selective precipitation of a specific metal ion from a solution containing multiple metal species is a significant challenge in materials synthesis and recycling. In the context of this compound, the use of imidazole-based linkers has shown promise for the selective recovery of cobalt from mixed-metal solutions, such as those derived from spent lithium-ion batteries. researchgate.net
The mechanism behind this selectivity lies in the differing coordination preferences and reaction kinetics of the metal ions with the 2-methylimidazolate ligand. Cobalt(II) readily forms stable tetrahedral CoN4 coordination environments with 2-methylimidazole, leading to the rapid nucleation and growth of the ZIF-67 framework. nih.gov In a mixed-metal solution containing other divalent ions like nickel(II) and manganese(II), the preferential formation of the cobalt-imidazolate framework can be attributed to a combination of factors, including the thermodynamic stability of the resulting framework and the kinetics of the coordination process.
Studies on mixed-metal Co-Zn ZIFs have shown that the ratio of the metals in the final product can be controlled by the initial ratio in the precursor solution, indicating that both metals can be incorporated into the framework. acs.orgsemanticscholar.org However, under specific reaction conditions, the selective precipitation of cobalt can be enhanced. This is likely due to the favorable ligand field stabilization energy of Co(II) in a tetrahedral field compared to other competing ions, driving the equilibrium towards the formation of the cobalt-rich phase. This selective precipitation offers a promising and efficient route for the recycling and reuse of valuable metals like cobalt. researchgate.net
Theoretical and Computational Investigations of Cobalt Methylimidazolate Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has been extensively applied to cobalt-methylimidazolate frameworks to predict a wide range of properties, from geometric parameters to electronic behavior.
DFT calculations are instrumental in determining the optimized, lowest-energy geometry of this compound structures. For ZIF-67, these calculations confirm the tetrahedral coordination of the Cobalt(II) ion with four nitrogen atoms from the 2-methylimidazolate linkers. By optimizing the unit cell, DFT methods can predict lattice parameters that are in excellent agreement with experimental data obtained from X-ray diffraction researchgate.net.
Once the equilibrium geometry is established, the vibrational frequencies of the framework can be calculated. These theoretical frequencies are crucial for interpreting experimental vibrational spectra, such as those from Fourier-transform infrared (FT-IR) and Raman spectroscopy. The calculated vibrational modes allow for the precise assignment of absorption bands to specific molecular motions within the structure nih.gov. For ZIF-67, these calculations help identify the characteristic vibrations of the 2-methylimidazolate linker and the Co-N coordination bond mdpi.comnih.govmdpi.com.
Key vibrational modes identified for ZIF-67 through experimental and theoretical studies include:
Co-N Stretching: A sharp absorption band observed at a low wavenumber, typically around 423 cm⁻¹, is attributed to the stretching vibration of the cobalt-nitrogen coordination bond, confirming the formation of the framework researchgate.net.
Imidazole (B134444) Ring Vibrations: Multiple bands in the 600-1500 cm⁻¹ region correspond to the stretching and bending modes of the imidazole ring mdpi.com. For example, bands around 1420 cm⁻¹ are associated with the C=C bond stretching in the ring, while peaks at 994 and 1140 cm⁻¹ can be assigned to C-N bending and stretching vibrations, respectively nih.govresearchgate.net.
C-H Vibrations: Bands related to the methyl and aromatic C-H groups of the 2-methylimidazolate linker are also identified, such as the C-H stretching of the methyl group observed around 3174 cm⁻¹ nih.gov.
| Frequency (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~423 | Co-N stretching vibration | researchgate.net |
| 600-1500 | Imidazole ring stretching and deformation modes | mdpi.com |
| ~1420 | C=C stretching in imidazole ring | nih.govresearchgate.net |
| ~1584 | C=N stretching mode | nih.gov |
| ~2924 | Aromatic C-H sp3 stretching | researchgate.net |
| ~3174 | C-H stretching of the methyl group | nih.gov |
DFT calculations provide a detailed picture of the electronic structure of this compound systems. By calculating the molecular orbitals, researchers can determine the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap (band gap) mdpi.comresearchgate.net. The band gap is a critical parameter that dictates the material's optical and electronic properties. For ZIF-67, DFT calculations have predicted a band gap that positions it as a semiconductor mdpi.comnih.gov.
| Calculated Band Gap (eV) | Method/Context | Reference |
|---|---|---|
| 2.59 | DFT (B3LYP/3-21G) | mdpi.com |
| 2.26 | Experimental (UV-Vis DRS) | nih.gov |
| 2.0 | Experimental (UV-Vis DRS) | researchgate.net |
The analysis of electronic transitions reveals how the system interacts with light. In ZIF-67, the absorption in the visible range is attributed to d-d electronic transitions within the cobalt centers, specifically the ⁴A₂(F) → ⁴T₁(P) transition characteristic of tetrahedral Co(II) nih.govresearchgate.net. DFT can also model charge transfer phenomena, such as ligand-to-metal charge transfer (LMCT), which can be important in photocatalytic applications nih.gov. The electronic structure and charge distribution analysis from DFT helps to explain the differences in catalytic activity between cobalt-based ZIF-67 and its isostructural zinc-based counterpart, ZIF-8 rsc.orgresearchgate.net.
Beyond geometric and electronic properties, DFT is used to probe the nature of chemical bonds. The primary interaction in this compound is the coordination bond between the cobalt ion (Lewis acid) and the nitrogen atoms of the imidazolate linker (Lewis base). Computational methods can quantify the strength and character (ionic vs. covalent) of this Co-N bond.
Furthermore, DFT is essential for studying non-covalent interactions, which play a crucial role in the adsorption of guest molecules within the pores of the framework mdpi.com. These weaker interactions include:
Hydrogen Bonding: DFT calculations can identify and quantify hydrogen bonds between adsorbates and the hydrogens of the imidazole rings researchgate.net.
Van der Waals Forces: Dispersion-corrected DFT methods are particularly important for accurately describing the long-range van der Waals attractions between the guest molecule and the framework, which are often the dominant force in physisorption mdpi.comresearchgate.net.
Computational analysis has shown that the high affinity of ZIF-67 for certain molecules arises from a combination of these interactions, including hydrogen bonding, van der Waals forces, and potential coordination with metal centers at defect sites researchgate.net.
Computational Studies of Adsorption and Reaction Mechanisms
Theoretical studies are vital for mapping the complex processes of molecular adsorption and catalysis within this compound frameworks. These simulations provide a dynamic and energetic perspective on how guest molecules interact with the host structure.
While often depicted as rigid, MOF structures, including ZIF-67, are dynamic entities. First-principles molecular dynamics simulations can reveal that the coordination environment around the metal center is not static mit.edu. For instance, simulations on similar MOFs have shown that solvent or guest molecules can dynamically bind to the metal ions, increasing their coordination number. It has also been shown that metal ions can even temporarily dissociate from the framework, highlighting the dynamic nature of the metal-linker bonds mit.edu.
The flexibility of the ZIF-67 structure, particularly the "swinging" motion of the imidazolate linker that controls access to the pores, can also be studied computationally. Molecular dynamics simulations have shown that the stiffer bonding of Co-N in ZIF-67 compared to Zn-N in ZIF-8 results in a tighter structure with an aperture of smaller size and lower swelling amplitude, which has significant implications for molecular sieving and separation applications acs.org.
DFT calculations are widely used to determine the energetic landscape of interactions between guest molecules (ligands) and the this compound framework. By calculating the adsorption energy, researchers can identify the most stable adsorption sites and the strength of the interaction researchgate.netmonash.edu. A highly negative adsorption energy indicates a strong, favorable interaction dntb.gov.ua.
These computational studies can distinguish between different adsorption mechanisms:
Physisorption: Characterized by lower adsorption energies, this mechanism is dominated by long-range van der Waals forces and electrostatic interactions researchgate.net.
Chemisorption: This involves stronger interactions, such as the formation of a coordination bond between the adsorbate and an open or defective cobalt site, resulting in significantly more negative adsorption energies researchgate.net.
For ZIF-67, DFT calculations have been used to investigate the adsorption of various pollutants and reactants. The results show that the adsorption energy depends on the specific molecule and its orientation within the framework's pores researchgate.netdntb.gov.ua. For example, studies on the adsorption of certain molecules on ZIF-67 have shown that the process is an exothermic and spontaneous chemical adsorption researchgate.net. The interaction is often a synergistic effect of electrostatic attraction, hydrogen bonding, and π-π stacking mdpi.com. These energetic calculations are fundamental to designing and optimizing this compound systems for specific applications in catalysis, sensing, and separations.
Evaluation of Thermodynamic Stability and Polymorphic Transformations
Theoretical and computational studies are crucial for understanding the energetic landscape of this compound frameworks, particularly their thermodynamic stability and the potential for transformations between different polymorphic structures. The stability of these materials is a key determinant of their feasibility for practical applications.
Recent systematic experimental studies, underpinned by theoretical evaluation, have shed light on the thermodynamic stability of zeolitic imidazolate frameworks (ZIFs) containing cobalt and 2-methylimidazolate linkers. uni-leipzig.deacs.orgsemanticscholar.orgucdavis.edu Calorimetric measurements have provided precise data on the enthalpies of formation for these materials, allowing for a quantitative comparison of different structures. A significant finding is that the formation of two-dimensional (2D) Co-ZIF-L is an energetically favorable process. uni-leipzig.de The enthalpy of formation for Co-ZIF-L from cobalt oxide, the 2-methylimidazole (B133640) linker, and water is strongly exothermic. uni-leipzig.de
Furthermore, thermodynamic data indicates that the transformation from a three-dimensional (3D) sodalite (SOD) topology framework (like ZIF-67) to the 2D Co-ZIF-L structure is also an exothermic process, confirming the high thermodynamic stability of these 2D frameworks. uni-leipzig.desemanticscholar.org This finding is crucial as it suggests that under certain conditions, the formation of 2D layered structures is thermodynamically preferred over their 3D counterparts. uni-leipzig.de
Enthalpy of Formation for this compound Frameworks
| Reaction | Product | Enthalpy of Formation (ΔHf) |
|---|---|---|
| Formation from end members (metal oxide, linker, water) | Co-ZIF-L | -37 kJ·mol⁻¹ |
| Formation from 3D SOD-topology framework (ZIF-67) | Co-ZIF-L | -22 kJ·mol⁻¹ |
Data sourced from calorimetric studies on zeolitic imidazolate frameworks. uni-leipzig.de
Simulation of Diffusion and Transport Phenomena within Framework Pores
Molecular simulations are a powerful tool for investigating the diffusion and transport of guest molecules within the porous structure of this compound frameworks like ZIF-67. These computational methods provide atomic-scale insights into the mechanisms governing molecular transport, which are essential for applications in separations and catalysis.
Molecular dynamics (MD) and Grand Canonical Monte Carlo (GCMC) are the primary simulation techniques employed. uni-leipzig.deacs.org GCMC simulations are often used to predict adsorption isotherms and determine preferential binding sites for molecules within the framework pores. uni-leipzig.de MD simulations, on the other hand, are used to compute the trajectories of molecules over time, from which transport properties like diffusion coefficients can be calculated.
A key area of investigation has been the comparison between ZIF-67 (cobalt-based) and its isostructural analogue ZIF-8 (zinc-based) to understand the role of the metal center in transport phenomena. acs.org Molecular simulations have been used to study the separation of ethylene and ethane, revealing that the metal ion significantly influences the framework's flexibility and, consequently, its diffusion characteristics. acs.org
The primary difference arises from the bonding between the metal center and the nitrogen atoms of the 2-methylimidazolate linker. The Cobalt-Nitrogen (Co-N) bond in ZIF-67 is stiffer compared to the Zinc-Nitrogen (Zn-N) bond in ZIF-8. acs.org This increased rigidity results in a tighter structure for ZIF-67, with apertures (or "windows") connecting the internal cages that are smaller and exhibit a lower swelling amplitude than those in ZIF-8. acs.org This structural difference directly impacts the diffusion of molecules. The tighter and less flexible apertures of ZIF-67 can enhance the kinetic-driven separation of molecules based on size, acting as a more precise molecular sieve. acs.org This demonstrates that by simply substituting the metal ion from zinc to cobalt, the diffusion-dependent separation properties of the framework can be significantly altered. acs.org
Structural Comparison of ZIF-67 and ZIF-8 from Molecular Simulations
| Property | ZIF-67 (Cobalt) | ZIF-8 (Zinc) | Impact on Diffusion |
|---|---|---|---|
| Metal-Nitrogen Bond | Stiffer | More flexible | Affects overall framework flexibility |
| Aperture Size | Smaller | Larger | Controls which molecules can pass through |
| Aperture Flexibility (Swelling) | Lower amplitude | Higher amplitude | Influences the "gate-opening" effect for larger molecules |
This table summarizes comparative findings from molecular simulation studies on ZIF-8 and ZIF-67. acs.org
Fundamental Research Applications and Mechanistic Studies
Catalysis Research
The application of cobalt-methylimidazolate in catalysis research is extensive, spanning both photocatalysis and electrocatalysis. Its well-defined crystalline structure allows for systematic studies of reaction mechanisms and the precise roles of the active sites, contributing to the rational design of advanced catalytic materials.
Photocatalytic Mechanisms and Active Site Roles
The semiconducting nature of this compound frameworks allows them to absorb light and generate electron-hole pairs, initiating a cascade of redox reactions. The cobalt nodes serve as the primary active sites, while the 2-methylimidazolate linkers can also participate in the catalytic cycle, influencing the material's electronic structure and substrate interactions.
This compound frameworks have been successfully employed as photocatalysts for challenging organic transformations and environmental applications under visible light irradiation. researchgate.netmrs-k.or.kr
C-H Activation : ZIF-67 has been utilized to catalyze the aerobic photocatalytic aza-Henry reaction, a carbon-carbon bond-forming reaction involving C-H activation. researchgate.netresearchgate.net In comparative studies, ZIF-67 demonstrated notable catalytic efficacy, achieving a product yield of 55 mol% after six hours of visible light exposure. researchgate.net The photocatalytic activity is attributed to the cobalt sites, with the reaction mechanism being sensitive to the electronic and steric environment of the imidazole (B134444) linker. researchgate.net
CO₂ Reduction : In the field of artificial photosynthesis, ZIF-67 serves as a highly effective co-catalyst for the photocatalytic reduction of carbon dioxide to carbon monoxide. researchgate.net This process typically involves a photosensitizer, such as a ruthenium-based complex, which absorbs visible light and initiates electron transfer. researchgate.net The porous structure of ZIF-67 is advantageous for CO₂ adsorption, and its catalytic sites facilitate the reduction. Research has shown that the morphology of the ZIF-67 crystals can significantly impact performance; two-dimensional, leaf-like nanosheets exhibit superior activity due to enhanced CO₂ adsorption and more efficient electron transfer from the photosensitizer to the framework. Under optimized conditions with a ruthenium-based photosensitizer, ZIF-67 has achieved a CO generation rate of 37.4 μmol per 30 minutes. researchgate.net Isotopic labeling studies using ¹³CO₂ have confirmed that the resulting CO is derived from the CO₂ substrate. researchgate.net
The efficiency of any photocatalytic process hinges on the effective separation of photogenerated charge carriers (electrons and holes) and the lifetime of this separated state.
Preliminary studies have revealed that ZIF-67 is a promising photocatalyst due in part to the formation of a long-lived charge-separated intermediate state upon photoexcitation. researchgate.netresearchgate.net This extended lifetime is critical as it allows sufficient time for the separated electrons and holes to engage in the desired redox reactions with substrate molecules before they can recombine, a process that would dissipate the absorbed light energy as heat or light. The mechanism often involves electron transfer from an excited photosensitizer to the ZIF-67 material, which acts as an electron relay and provides the catalytic sites for the chemical transformation. The inherent tunability of these metal-organic frameworks allows for the modification of linkers and metal nodes to further optimize these crucial photophysical dynamics. researchgate.net
This compound has proven to be a robust photocatalyst for the degradation of persistent organic pollutants in water, addressing a significant environmental challenge. The mechanism generally involves the generation of highly reactive oxygen species (ROS) that attack and break down the complex structures of pollutants.
Tetracycline (B611298) : Composites incorporating ZIF-67 have shown high efficiency in the photocatalytic degradation of tetracycline hydrochloride under visible light. The synergistic effect within these composite systems is key to their enhanced performance.
Rhodamine B : ZIF-67 can act as a catalyst to activate peroxymonosulfate (B1194676) (PMS), leading to the rapid and efficient degradation of Rhodamine B. In one study, this system achieved 98% degradation of the dye within just 30 minutes. Mechanistic investigations confirmed that the degradation proceeds through the action of multiple reactive species, including sulfate (B86663) radicals (SO₄˙⁻), hydroxyl radicals (HO˙), superoxide (B77818) radicals (O₂˙⁻), and singlet oxygen (¹O₂).
Indigo Carmine : Bimetallic frameworks combining cobalt and zinc within a ZIF structure have been developed for the photocatalytic degradation of Indigo Carmine. The proposed mechanism involves the absorption of photons, which promotes charge transfer from the organic linker to the cobalt metal center, creating an electron-hole pair. This pair then reacts with dissolved oxygen and water to produce ROS, which degrade the dye. The degradation efficiency is notably enhanced in alkaline conditions (high pH), which facilitates the formation of hydroxyl radicals, a key species in the breakdown of the Indigo Carmine structure.
Electrocatalytic Principles and Reaction Pathways
In electrocatalysis, this compound frameworks are primarily studied for their role in energy-related reactions, such as water splitting. They are often used as pre-catalysts that evolve into the true active species under operational conditions.
The oxygen evolution reaction (OER) is a critical bottleneck in electrochemical water splitting due to its sluggish kinetics. ZIF-67 has been extensively investigated as a promising and cost-effective electrocatalyst for this reaction.
The consensus in the field is that ZIF-67 functions as a pre-catalyst rather than the catalyst itself. Under the oxidative potentials required for the OER in alkaline solutions, the framework undergoes an irreversible structural transformation. In-situ spectroscopic analyses have revealed that the initial ZIF-67 structure, which features cobalt ions in a tetrahedral coordination environment, converts into cobalt (oxy)hydroxides. Specifically, it tends to form α-Co(OH)₂, which is considered the highly active phase that provides a continuous supply of catalytic sites for oxygen evolution. This is a key finding, as other cobalt precursors might form the less active β-Co(OH)₂.
The activation process is believed to initiate at the Co-N coordination sites within the framework, which are more electrochemically labile than Co-O bonds. As the reaction proceeds, these sites are progressively converted, leading to a gradual increase in catalytic activity as the true active surface is formed and exposed.
The electrocatalytic performance of ZIF-67 can be significantly improved by forming composites with conductive materials like MXene or by creating bimetallic frameworks. A CoNi-ZIF-67 hybrid supported on Ti₃C₂Tₓ MXene, for example, exhibited a low overpotential of 323 mV at a current density of 10 mA/cm² and a Tafel slope of 65.1 mV·dec⁻¹, surpassing the performance of the benchmark IrO₂ catalyst.
Hydrogen Evolution Reaction (HER) Mechanisms
The electrocatalytic production of hydrogen from water using this compound-based materials involves intricate multi-step pathways. The general mechanism often begins with the reduction of the Co(II) center in the framework. Several specific pathways have been proposed, which typically commence with the protonation of a reduced Co(I) species to generate a cobalt(III)-hydride (Co(III)H) intermediate. nih.gov From this key intermediate, hydrogen gas can be evolved through various routes:
Homolytic Pathway: This route involves the reaction of two Co(III)-H species to produce H₂ and regenerate the Co(II) catalyst. nih.gov
Heterolytic Pathway: In this mechanism, the Co(III)-H intermediate is further protonated by a proton source, releasing H₂ and forming a Co(III) species. nih.gov
Reduction-First Pathway: An alternative route involves the reduction of the Co(III)-H intermediate by a Co(I) species to form a highly reactive Co(II)-H transient, which then proceeds through similar homolytic or heterolytic steps to generate hydrogen. nih.gov
Kinetic studies and electrochemical analyses have led to the proposal of specific electron and chemical step sequences. For some cobalt corrole (B1231805) complexes, which share similarities in the coordination environment, an EECC (electron transfer, electron transfer, chemical step, chemical step) or ECEC pathway is suggested, depending on the proton source and its concentration. mdpi.commdpi.com In acidic electrolytes, the initial chemical step (the Volmer step) involves the formation of an adsorbed hydrogen intermediate (*H) from a hydronium ion. nih.gov This intermediate can then either react with another proton (Heyrovsky step) or combine with another *H intermediate (Tafel step) to produce H₂. nih.gov
Electrochemical CO₂ Conversion Mechanisms
This compound materials are effective catalysts for the electrochemical reduction of carbon dioxide (CO₂RR) to valuable products like carbon monoxide (CO) and formate. The mechanism is highly dependent on the catalyst structure and reaction conditions, but generally revolves around the activation of CO₂ at a reduced cobalt center.
A commonly proposed pathway begins with the two-electron reduction of the Co(II) active site to a highly nucleophilic Co(0) state. mdpi.com This species then attacks the carbon atom of a CO₂ molecule, leading to the formation of a critical metallocarboxylate intermediate, often formulated as [Co(II)(L)–CO₂²⁻]⁰. mdpi.com The cleavage of a carbon-oxygen bond in this intermediate, a step that can be accelerated by proton sources, leads to the formation of a metal-carbonyl species, [Co(I)(L)–CO]⁺, and the subsequent release of CO. mdpi.com
In some systems, particularly those involving cobalt porphyrins, a Co(I) state is sufficient to activate CO₂, forming a CO₂⁻ anion as a key intermediate. mdpi.com Alternative mechanisms suggest the formation of a cobalt-hydride, which then reacts with CO₂ in an ECEC-based mechanism to produce formate. rsc.org Dual-active site mechanisms have also been proposed for some cobalt phthalocyanine (B1677752) complexes, where CO₂ first interacts with a nitrogen site on the ligand to form a -COOH intermediate, which is then transferred to the central cobalt atom for reduction to CO. mdpi.com
Table 1: Performance of Cobalt-Based Catalysts in Electrochemical CO₂ Reduction
| Catalyst System | Primary Product | Faradaic Efficiency (FE) | Conditions | Reference |
|---|---|---|---|---|
| [Co(III)N4H(Br)₂]⁺ | CO | 45% (± 6.4) | Wet MeCN, 10 M H₂O | nih.gov |
| Cobalt Phthalocyanine | CO | >95% | -0.8 V vs RHE | mdpi.com |
| [Co(triphos)(bdt)]⁺ | Formate | 94% | Overpotential of 750 mV, H₂O present | rsc.org |
| CoTAPc–ZIF-90 Hybrid | CO | 90% | -0.86 V vs RHE, Aqueous media | rsc.org |
Heterogeneous Catalysis for Organic Transformations
The Lewis acidic cobalt sites and basic imidazolate linkers in this compound frameworks enable their application in a variety of organic reactions.
Cobalt complexes, including those supported by imidazolate-related ligands, are highly effective catalysts for the ring-opening copolymerization of epoxides and CO₂ to produce polycarbonates. The catalytic cycle is generally understood to involve two main elementary steps: epoxide ring-opening and CO₂ insertion. mdpi.com
A widely accepted mechanism for catalysts based on Co(III) involves the coordination and activation of an epoxide molecule at the cobalt center. acs.orgnih.gov A nucleophile, often a carbonate or alkoxide group of the growing polymer chain, attacks the activated epoxide, causing the ring to open and extending the polymer chain. This is followed by the insertion of a CO₂ molecule into the newly formed cobalt-alkoxide bond, regenerating a carbonate chain-end ready for the next cycle. A critical feature of highly active systems is the stabilization of the active Co(III) oxidation state against reduction to the inactive Co(II) form. mdpi.comnih.gov This stabilization is often achieved through the formation of intermediate species, such as carboxylates, which can reversibly coordinate to the cobalt center. acs.orgnih.gov Kinetic studies often show a first-order dependence on both the catalyst and epoxide concentrations, suggesting that a single metal center is involved in the rate-determining step. nih.gov
Table 2: Activity of Cobalt-Based Catalysts in CO₂/Propylene Oxide (PO) Copolymerization
| Catalyst System | Turnover Frequency (TOF) (h⁻¹) | Temperature (°C) | CO₂ Pressure (MPa) | Reference |
|---|---|---|---|---|
| Single-site Co(III) complex with anchored TBD | ~833 (calculated from TOF of PO) | Ambient | 1.5 | acs.org |
| Binary catalyst: Co(III)-Salen + M-TBD | ~138 (calculated from TOF of PO) | Ambient | 1.5 | acs.org |
Investigation of Active Sites and Structure-Activity Relationships
Understanding the relationship between the structure of this compound materials and their catalytic activity is crucial for designing improved catalysts. Research across various reactions has identified several key factors:
Cobalt Active Sites: The catalytic activity is fundamentally linked to the accessible cobalt centers. In many reactions, the transformation between Co(II) and Co(III) oxidation states is a key part of the catalytic cycle. nih.govacs.org For framework materials like ZIFs, surface-exposed cobalt sites are believed to play a dominant role, especially when the reactant molecules are too large to enter the micropores. rsc.org In some cases, the initial framework acts as a precatalyst, transforming under reaction conditions into the true active species, such as cobalt oxyhydroxide (Co(O)OH) phases during the oxygen evolution reaction (OER). acs.org
Role of the Imidazolate Linker: The organic linker is not merely a structural component but actively participates in catalysis. The basicity of the nitrogen atoms can influence acid-base catalyzed reactions. mdpi.com Furthermore, the electronic properties of the linker (e.g., 2-methylimidazole (B133640) vs. benzimidazole) can tune the redox potential of the cobalt center and affect its photocatalytic efficacy by modulating charge transfer processes. rsc.org
Pore Structure and Surface Area: The porous nature of these materials is critical, particularly for gas-phase reactions and separations. In catalysis, larger pore sizes can enhance activity by facilitating reactant and product diffusion. mdpi.comresearchgate.net For instance, in the cycloaddition of CO₂ to epoxides, ZIFs with larger pores exhibit higher product yields. mdpi.com A hierarchical pore structure, containing micropores, mesopores, and macropores, can be beneficial by providing high surface area while also improving mass transport. mdpi.com
Gas Adsorption and Separation Research
The uniform microporosity and high surface area of this compound frameworks, particularly ZIF-67, make them excellent candidates for gas adsorption and separation applications. The specific interactions between gas molecules and the framework components (cobalt ions and imidazolate linkers) govern the selectivity.
ZIF-67 has demonstrated significant potential for the selective separation of CO₂ from other gases like H₂, N₂, and CH₄. nih.gov This selectivity is often attributed to the strong interaction between the quadrupole moment of CO₂ and the cobalt centers or the polar framework. nih.gov Researchers have fabricated hybrid metal ZIF membranes (e.g., incorporating both zinc and cobalt) to enhance separation performance. In one study, a hybrid ZIF-8-67 membrane showed excellent performance for H₂/CO₂ separation, primarily due to the strong affinity of the cobalt sites for CO₂, which lowered CO₂ permeance. nih.gov Modification of related ZIF-8 structures by partially replacing zinc with cobalt has also been shown to improve CO₂ capture capacities. mdpi.com The inherent porosity and chemical functionality of these materials allow for their integration into various formats, such as mixed-matrix membranes or coatings on polymer fibers, to create practical separation devices. mdpi.com
Table 3: Gas Separation Performance of a Hybrid Metal Co-Zn-ZIF Membrane
| Gas Pair | Separation Factor | CO₂ Permeance (mol m⁻² s⁻¹ Pa⁻¹) | Reference |
|---|---|---|---|
| H₂/CO₂ | 9.2 | ~0.65 × 10⁻⁸ | nih.gov |
| H₂/N₂ | 2.9 | - | nih.gov |
Fundamental Mechanisms of Gas Adsorption
Sensing Applications and Mechanisms
The sensitivity of the electronic and structural properties of this compound frameworks to their chemical environment makes them highly effective as chemical sensors. Their porous nature allows for the rapid diffusion of analytes to active sites within the structure.
The detection of gases like ammonia (B1221849) (NH3) by this compound-based sensors occurs through highly specific interactions at the molecular level. Research has shown that the sensing mechanism is based on the chemical adsorption of NH3 molecules onto unsaturated single cobalt atoms within the framework. nih.govnih.govresearchgate.net This interaction is not a simple surface effect but involves a direct and reversible coordination event with the metal center. nih.govnih.gov This specific chemical interaction is responsible for the sensor's high selectivity towards ammonia over other volatile organic compounds (VOCs). nih.gov
The recognition of the analyte (e.g., NH3) by the cobalt center is a dynamic process that leads to measurable changes in the material's properties. nih.gov In-situ characterization and theoretical simulations have revealed that upon exposure to ammonia, the coordination environment of the active cobalt atoms undergoes a significant and reversible transformation. nih.govnih.govresearchgate.net
Specifically, the interaction of an NH3 molecule with an unsaturated, bidentate-coordinated cobalt atom causes the cobalt's coordination number to switch from 2 to 4. nih.govnih.govresearchgate.net This change in the local geometry around the metal center is accompanied by a transfer of valence state, with the cobalt ion changing from Co²⁺ to Co³⁺. nih.govnih.govresearchgate.net These molecular-level events directly alter the electronic structure of the material, causing a measurable change in properties like the band-gap width, which forms the basis of the sensor's response. nih.govnih.govresearchgate.net
| Property | Before NH3 Exposure | After NH3 Exposure |
|---|---|---|
| Co Coordination Number | 2 | 4 |
| Co Valence State | Co²⁺ | Co³⁺ |
| Band-Gap Width | 0.14 eV | 0.50 eV |
Gas Sensing Mechanisms at the Molecular Level (e.g., Ammonia Sensing)
Valence State Alterations and Band-Gap Modulation
The electronic properties of this compound frameworks, particularly their valence states and band gaps, are critical to their function in catalysis and sensing. Research has demonstrated that the coordination environments of the cobalt sites can be intentionally tailored through oxidation state modulation. researchgate.net An innovative strategy involves treating Zeolitic Imidazolate Framework-67 (ZIF-67), a prominent this compound framework, with strong oxidizing or reducing agents. This treatment effectively regulates the Co²⁺/Co³⁺ ratio within the framework. researchgate.net
This adjustment of the cobalt valence states is crucial as it promotes rapid electron transfer, a key process in photocatalysis. researchgate.net The modulation of the Co²⁺/Co³⁺ ratio leads to the generation of abundant photoinduced free radicals, which significantly enhances the material's efficiency in decomposing pollutants. researchgate.net Furthermore, computational studies have shown that the interaction between ZIF-67 and analytes like atrazine (B1667683) can lead to a reduced energy gap at the material's interface, indicating that band-gap modulation occurs during the sensing process. rsc.org The electronic structure of the cobalt centers can also be modulated by introducing non-3d metals into the framework, which tailors the energy of the rate-determining step in catalytic reactions. nih.gov
Electrochemical Sensing Principles for Chemical Analytes (e.g., Hydroquinone (B1673460), Atrazine)
This compound frameworks have emerged as effective materials for the fabrication of electrochemical sensors for detecting various chemical analytes. Their high surface area, porous structure, and inherent electroactivity contribute to their sensing performance. These frameworks are utilized as catalysts to modify electrodes, enhancing their sensitivity and selectivity for specific target molecules. rsc.orgrsc.org
For instance, ZIF-67 has been successfully employed as a catalyst in a modified carbon paste electrode for the precise and efficient detection of the herbicide atrazine. rsc.org Similarly, cobalt-iron based zeolitic imidazolate framework microfibers have been used for the selective detection of hydroquinone, an industrial organic compound. rsc.orgresearchgate.net These sensors demonstrate excellent performance, with low detection limits and wide linear response ranges, making them suitable for environmental monitoring and public health applications. rsc.orgresearchgate.net
Table 1: Performance of this compound Based Electrochemical Sensors
| Analyte | Sensor Material | Linear Range | Limit of Detection (LOD) | Source |
|---|---|---|---|---|
| Atrazine | ZIF-67/Modified Carbon Paste Electrode | 4–44 μM | 3.7 μM | rsc.org |
| Hydroquinone | Cobalt-Iron ZIF Microfibers | 1 μM–1 mM | 230 nM | rsc.orgresearchgate.net |
Redox Behavior and Electron Transfer Pathways
The sensing mechanism of this compound-based sensors is fundamentally linked to their redox behavior and the efficiency of electron transfer. The cobalt ions within the framework act as redox-active centers that can be reversibly oxidized and reduced. This electrochemical activity is central to the detection of analytes. For example, composites made from cobalt-iron zeolitic imidazolate frameworks exhibit excellent redox behavior towards hydroquinone. rsc.orgresearchgate.net
The three-dimensional, porous network structure of these frameworks provides a conductive network that accelerates electron transfer between the analyte and the electrode surface. nih.gov The rate of electron transfer can be further enhanced by modulating the valence state of cobalt; specifically, tuning the Co²⁺/Co³⁺ ratio has been shown to promote rapid electron transfer. researchgate.net The electrochemical process at the electrode surface is often controlled by the diffusion of the analyte to the active sites within the framework. mdpi.com
Selective Interaction with Target Molecules
Selectivity is a critical parameter for any chemical sensor, ensuring that it responds primarily to the target analyte in the presence of other potentially interfering substances. This compound frameworks achieve selectivity through a combination of structural features and specific chemical interactions. The well-defined pore structure of the framework can provide size- and shape-based selectivity.
Sensors based on cobalt-iron ZIF microfibers have demonstrated the ability to detect hydroquinone without suffering from interference from other analytes. rsc.orgresearchgate.net This high selectivity is attributed to the specific interactions between the framework and the target molecule. Computational studies have corroborated these experimental findings, revealing that the combination of ZIF-67 with atrazine, for example, involves specific binding interactions that result in a more crystalline structure at the interface. rsc.org This selective interaction is key to the sensor's ability to distinguish the target analyte from other compounds.
Energy Conversion Research (Mechanistic Aspects)
Role as Electrode Materials in Electrochemical Energy Devices (e.g., Supercapacitors)
This compound frameworks and their derivatives are promising electrode materials for electrochemical energy storage devices, particularly supercapacitors. researchgate.net This is due to their high specific surface areas, tunable pore sizes, and desirable architectures, which provide numerous active sites for electrochemical reactions. researchgate.netbohrium.com
When used as supercapacitor electrodes, these materials exhibit high specific capacitance and good cycling stability. For example, a cobalt-based MOF synthesized in a DMF/Ethanol mixture achieved a maximum specific capacitance of 958.1 F g⁻¹ at a current density of 2 A g⁻¹. bohrium.com Another Co-MOF exhibited an outstanding specific capacitance of 1726 Fg⁻¹ at a discharge current density of 1 Ag⁻¹ and maintained 97.4% of its capacitance after 3000 cycles. researchgate.net The performance is largely based on the redox mechanism of the cobalt ions. researchgate.net Derivatizing ZIF-67 into materials like cobalt sulfide (B99878) embedded in nanoporous carbon can further enhance electrochemical performance, with one such material reaching a specific capacitance of 677 F/g. mdpi.com
Table 2: Supercapacitor Performance of this compound Based Electrodes
| Electrode Material | Electrolyte | Specific Capacitance | Current Density | Cycling Stability | Source |
|---|---|---|---|---|---|
| Co-MOF/D-E | 3 M KOH | 958.1 F g⁻¹ | 2 A g⁻¹ | 92.3% retention after 3000 cycles | bohrium.com |
| Co-MOF | 6 M KOH | 1726 F g⁻¹ | 1 A g⁻¹ | 97.4% retention after 3000 cycles | researchgate.net |
| Co/ZIF-67 derived composite | 1.0 M KOH | 511.5 F g⁻¹ | 100 mA g⁻¹ | Not Specified | researchgate.net |
| NPC/CS (from ZIF-67) | 2 M KOH | 677 F g⁻¹ | Not Specified | Not Specified | mdpi.com |
Ion Transport and Charge Transfer Processes within the Framework
The high charge storage capacity of this compound frameworks in supercapacitors is governed by the mechanistic aspects of ion transport and charge transfer within their porous structure. The porous nature of these materials allows for efficient diffusion of electrolyte ions to the electrochemically active cobalt sites.
Electrochemical Activity and Stability under Cycling
This compound, specifically the zeolitic imidazolate framework-67 (ZIF-67), and its derivatives have demonstrated significant potential as electrode materials in energy storage devices due to their high porosity, large surface area, and tunable structures. The electrochemical performance of these materials is a key area of investigation, with a focus on their specific capacitance, energy density, and stability over repeated charge-discharge cycles.
Research into composites derived from ZIF-67 has shown exceptional electrochemical properties. For instance, a composite of Co3O4 nanocubes and a Co-based metal-organic framework (Co3O4@Co-MOF) exhibited a high specific capacitance of 1020 F g⁻¹ at a current density of 0.5 A g⁻¹. researchgate.net This material also displayed remarkable cycling stability, with only a 3.3% decay in capacitance after 5000 cycles at a current density of 5 A g⁻¹. researchgate.net Similarly, cobalt-nanoporous carbon composites, created by embedding cobalt nanoparticles into ZIF-67 followed by carbonization, have achieved a specific capacitance of up to 511.5 F g⁻¹ at a current density of 100 mA g⁻¹ in a 1.0 M KOH electrolyte. researchgate.net
Derivatives of ZIF-67, such as metal sulfides, also show promise for supercapacitor applications. Mo-doped cobalt sulfide hollow nanocages (Mo-doped CoS HNC), synthesized using a ZIF-67 template, delivered an enhanced specific capacitance of 781.0 F g⁻¹ at 0.5 A g⁻¹. rsc.org An asymmetric supercapacitor device using this material as the positive electrode demonstrated a high energy density of 27.7 Wh kg⁻¹ at a power density of 799.9 W kg⁻¹. rsc.org Crucially, it maintained excellent cycling stability, retaining 88.0% of its initial capacitance after 10,000 cycles. rsc.org The superior electrochemical performance is attributed to the unique hollow structure, large surface area, and the synergistic effects between the constituent metal ions. rsc.org
The following table summarizes the electrochemical performance of various ZIF-67 derived materials.
| Material | Specific Capacitance | Current Density | Cycling Stability | Citation |
| Co3O4@Co-MOF | 1020 F g⁻¹ | 0.5 A g⁻¹ | 96.7% retention after 5000 cycles | researchgate.net |
| Co/Nanoporous Carbon | 511.5 F g⁻¹ | 100 mA g⁻¹ | Not specified | researchgate.net |
| Mo-doped CoS HNC | 781.0 F g⁻¹ | 0.5 A g⁻¹ | 88.0% retention after 10,000 cycles | rsc.org |
Precursor Role in the Synthesis of Advanced Energy Materials (e.g., Metal Oxides, Phosphides, Sulfides)
The unique structural and compositional characteristics of this compound (ZIF-67) make it an outstanding sacrificial template or precursor for synthesizing a wide range of nanostructured materials with controlled morphologies. researchgate.netacs.org The process typically involves a thermal treatment (such as annealing or pyrolysis) or chemical conversion (like phosphidation or sulfurization) of the ZIF-67 framework to yield porous metal oxides, phosphides, sulfides, and carbon composites. researchgate.netacs.org
Metal Oxides: Thermal annealing of ZIF-67 in air is a common method to produce cobalt oxides, such as Co3O4. nih.govsemanticscholar.org This process removes the organic linker (2-methylimidazole) and converts the cobalt ions into cobalt oxide, while often retaining the original polyhedral morphology of the ZIF-67 crystals. researchgate.net This templating approach allows for the creation of hollow or porous Co3O4 nanostructures with high surface areas, which are beneficial for applications in lithium-ion batteries and catalysis. researchgate.netresearchgate.net Bimetallic ZIFs, containing both zinc and cobalt, can also be used as precursors to synthesize mixed metal oxides like zinc-cobalt oxides. nih.gov The ZIF structure helps prevent the aggregation of nanoparticles during formation. nih.gov
Metal Phosphides: Cobalt phosphides (CoP) are recognized as effective electrocatalysts for reactions like the hydrogen evolution reaction (HER). mdpi.com ZIF-67 serves as an ideal precursor for CoP synthesis due to its uniform distribution of cobalt atoms. acs.orgnih.gov The synthesis is often a two-step process: ZIF-67 is first transformed into an intermediate, which is then subjected to a high-temperature phosphidation process using a phosphorus source. acs.orgnih.gov This method can yield materials with complex architectures, such as hollow nanocages, which enhance catalytic activity by increasing the number of active sites. acs.orgnih.gov For example, molybdenum-doped CoP hollow nanocages derived from ZIF-67 have shown excellent catalytic activity for the oxygen evolution reaction (OER). acs.orgnih.gov
Metal Sulfides: Similar to the synthesis of phosphides, ZIF-67 can be converted into cobalt sulfides through a sulfurization process. rsc.org This typically involves reacting the ZIF-67 template with a sulfur source, such as thioacetamide, often under solvothermal conditions. researchgate.net This method has been used to create hollow cobalt sulfide (e.g., Co3S4 and Mo-doped CoS) nanocages that inherit their morphology from the ZIF-67 precursor. rsc.orgresearchgate.net These resulting metal sulfides exhibit high electrochemical activity and are considered advanced materials for supercapacitors and other energy storage applications. rsc.orgrsc.org
The table below outlines the role of ZIF-67 as a precursor for various advanced energy materials.
| Resulting Material | Transformation Method | Precursor | Key Features of Product | Application | Citation |
| Cobalt Oxide (Co3O4) | Annealing in air | ZIF-67 | Porous, hollow nanostructures | Lithium-ion batteries, Catalysis | researchgate.netnih.govresearchgate.net |
| Cobalt Phosphide (CoP) | Phosphidation | ZIF-67 | Hollow nanocages, high surface area | Electrocatalysis (OER, HER) | acs.orgmdpi.comnih.gov |
| Cobalt Sulfide (CoS, Co3S4) | Sulfurization | ZIF-67 | Hollow nanocages | Supercapacitors, Adsorption | rsc.orgresearchgate.net |
Stability and Degradation Mechanisms
Hydrolytic Stability in Aqueous Environments and Degradation Pathways
The hydrolytic stability of cobalt-methylimidazolate frameworks is a complex issue, with durability in aqueous environments being highly dependent on the specific framework structure and conditions. While some cobalt-imidazolate frameworks are noted for their hydrophobicity and stability in water, others, such as the widely studied Zeolitic Imidazolate Framework-67 (ZIF-67), can be susceptible to degradation. researchgate.netmdpi.com
Unmodified ZIF-67 has been reported as unstable in aqueous solutions, where the coordination bonds between the cobalt nodes and the imidazolate linkers can undergo hydrolysis. mdpi.com This process can lead to the release of cobalt moieties and a breakdown of the crystalline structure. However, the broader class of metal azolate frameworks (MAFs), which includes cobalt-methylimidazolates, can exhibit high stability in aqueous media due to the presence of inert and hydrophobic linkers adjacent to the metal centers. researchgate.net
Research into cobalt-doped zinc-methylimidazolate frameworks (ZIF-8) has provided insights into the factors influencing hydrolytic degradation. researchgate.net Studies have demonstrated that the extent of degradation in water is influenced by several factors, including the concentration of the framework material in the water, the level of cobalt doping, and the amount of free ligand present in the solution. researchgate.net Interestingly, the presence of structural water does not always lead to degradation; in certain two-dimensional this compound structures (Co-ZIF-L), water molecules incorporated within the framework can act as a stabilizing agent through hydrogen bonding in the interlayer space. acs.org This suggests that the role of water can be multifaceted, contributing to either degradation or stabilization depending on its interaction with the framework.
The degradation pathway in aqueous environments typically involves the cleavage of the Co-N coordination bond, initiated by water molecules. This can lead to the partial or complete dissolution of the framework, compromising its porosity and structural integrity.
Thermal Stability and Decomposition Processes
This compound frameworks generally exhibit high thermal stability. Thermogravimetric analysis (TGA) of ZIF-67, a representative cobalt-2-methylimidazolate framework, shows excellent thermal resilience. acs.org This material typically shows no significant weight loss up to 450 °C. acs.orgmdpi.com Beyond this temperature, ZIF-67 undergoes rapid weight loss, which corresponds to the thermal decomposition of the 2-methylimidazole (B133640) organic linker. acs.org This high decomposition temperature indicates a robust framework held together by strong coordination bonds.
The thermal behavior can vary depending on the specific composition and coordination environment of the cobalt center. For instance, studies on hexaimidazolecobalt(II) complexes with different counter-ions reveal the influence of the anion on thermal stability. mdpi.com The thermal decomposition of these complexes typically occurs in distinct stages. mdpi.com
| Compound Name | Thermal Stability Threshold | Decomposition Products |
| Co(C₃H₄N₂)₆₂ | Stable up to 150 °C | Co₃O₄ with a slight admixture of CoO |
| Co(C₃H₄N₂)₆₂ | Stable up to 170 °C | Carbon- and chlorine-containing impurities |
| ZIF-67 | Stable up to 450 °C | Corresponds to ligand decomposition |
This table summarizes the thermal stability data for different cobalt-imidazole compounds based on available research findings. acs.orgmdpi.com
Upon reaching their critical decomposition temperatures, these compounds undergo oxidative gasification. mdpi.com For example, the nitrate (B79036) complex, Co(C₃H₄N₂)₆₂, undergoes almost complete gasification of its organic component to form cobalt oxides. mdpi.com The higher thermal stability of the perchlorate (B79767) complex is characterized by a higher critical temperature for thermal explosion. mdpi.com
Mechanistic Studies of Degradation under Catalytic or Environmental Stress Conditions
This compound frameworks are frequently employed as catalysts, particularly in photocatalysis and advanced oxidation processes, where they are subjected to significant environmental stress. The degradation mechanisms under these conditions are closely linked to their catalytic cycles.
In photocatalysis, ZIF-67 can be used for the degradation of organic dyes. mdpi.com The mechanism involves the absorption of light, which excites the material and generates electron-hole pairs. These charge carriers interact with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which then decompose the pollutant molecules. mdpi.com However, the photocatalytic performance of ZIF-67 can be hampered by the rapid recombination of charge carriers and poor structural stability under prolonged irradiation, leading to photocorrosion. researchgate.net The specific nature of the imidazolate linker can influence the photocatalytic mechanism; for example, the electron-donating methyl group in ZIF-67's linker affects the electronic properties of the cobalt center upon photo-excitation. rsc.org
This compound frameworks also act as efficient catalysts to activate peroxymonosulfate (B1194676) (PMS) for the degradation of contaminants. rsc.org The degradation mechanism in these systems involves the generation of powerful radicals, including sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (HO•), as well as non-radical pathways involving singlet oxygen (¹O₂). rsc.orgresearchgate.net While effective, a potential degradation pathway for the catalyst itself is the leaching of active cobalt ions into the solution, which can reduce long-term efficacy. rsc.org Despite this, some cobalt-based MOFs have demonstrated good stability and reusability over multiple catalytic cycles, retaining a significant portion of their activity. rsc.org
Factors Affecting Framework Integrity and Long-Term Stability
The long-term stability and structural integrity of this compound frameworks are influenced by a variety of intrinsic and extrinsic factors, beginning with their synthesis.
Synthesis Conditions: The choice of cobalt salt (e.g., cobalt nitrate, cobalt chloride, cobalt sulfate) and the molar ratio of reactants during synthesis can significantly impact the resulting crystal size, morphology, and potentially, the framework's stability. researchgate.netresearchgate.net Synthesis parameters such as temperature and solvent also play a critical role in controlling the nucleation and growth of the crystals, which in turn affects their robustness. researchgate.net
Framework Structure: The dimensionality and connectivity of the framework are crucial. As noted earlier, the presence of structural water can be a stabilizing factor in 2D layered structures through interlayer hydrogen bonding, whereas it can be a source of degradation in some 3D frameworks. acs.org Ligand modification is another strategy that has been proposed to enhance the stability of cobalt-based complexes by strengthening the metal-ligand bond or protecting the active sites. mdpi.com
Environmental Conditions: The operational environment is a key determinant of long-term stability. For catalytic applications, the framework must withstand exposure to light, oxidizing agents, and varying pH levels. While some this compound frameworks show excellent structural robustness during catalytic processes, others may degrade. researchgate.netresearchgate.net The inherent sensitivity of the Co-N bond to acidic or alkaline conditions can limit the practical application of some frameworks like ZIF-67. researchgate.net Therefore, maintaining optimal operational conditions is essential for preserving the framework's integrity and ensuring its long-term performance.
Future Research Directions and Conceptual Challenges
Strategies for Enhancing Intrinsic Electrical Conductivity
A significant limitation of pristine cobalt-methylimidazolate frameworks is their low intrinsic electrical conductivity, which hampers their application in electronic and electrochemical devices. researchgate.netnih.gov Future research is intensely focused on strategies to mitigate this issue. One promising avenue is the derivatization of the ZIF-67 framework through methods such as oxidation, vulcanization, and phosphorization, which can improve conductivity and create plentiful redox sites. rsc.org
Another key strategy involves the creation of composite materials. Integrating ZIF-67 with highly conductive materials provides additional pathways for fast charge transfer. researchgate.netresearchgate.net For instance, composites with conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) or carbon-based materials such as reduced graphene oxide (rGO) and laser-induced graphene (LIG) have shown significantly enhanced electrochemical performance. researchgate.netresearchgate.netnih.gov Research in this area will focus on optimizing the interface between ZIF-67 and the conductive agent to ensure efficient charge transport. Further exploration into doping the ZIF-67 structure with other metal ions could also modulate its electronic properties, representing another viable research direction.
Development of Advanced Synthetic Routes for Scalable and Sustainable Production
For this compound to be viable for industrial applications, the development of scalable, cost-effective, and environmentally friendly synthesis methods is paramount. semanticscholar.orgresearchgate.net Current research is moving away from traditional solvothermal methods that often rely on organic solvents and high temperatures.
Future efforts will likely concentrate on "green" synthesis approaches. researchgate.netijcps.orgchalcogen.ro This includes water-based synthesis at room temperature, which not only reduces the environmental impact but also simplifies the production process. researchgate.netnih.gov Another innovative and sustainable approach is the use of supercritical fluid processing, such as with supercritical CO2, which allows for mild reaction conditions and the recovery and reuse of unreacted reagents, leading to zero pollutant discharge. dlut.edu.cn The development of continuous flow synthesis methods and mechanochemical processes are also being explored as ways to achieve large-scale production. researchgate.net Research will also focus on utilizing biomass-derived precursors to further enhance the sustainability of ZIF-67 production. researchgate.net
Rational Design of this compound Composites and Hybrid Systems for Enhanced Functionality
The creation of composites and hybrid systems is a cornerstone of future ZIF-67 research, aiming to combine its inherent high surface area and porosity with the functionalities of other materials. researchgate.net The rational design of these systems is crucial for developing materials with synergistic properties tailored for specific applications.
A significant area of focus is in energy storage, where ZIF-67 is combined with conductive materials like carbon nanotubes, graphene, or conductive polymers to improve electrode performance in supercapacitors. researchgate.netmdpi.com For catalytic applications, forming composites with metal oxides or other catalytically active nanoparticles can enhance activity and stability. mdpi.com For example, transition metal oxide/ZIF-67 composites have shown promise as anode materials for lithium-ion batteries. nih.gov Future work will involve developing a deeper understanding of the interfacial interactions within these composites to optimize their performance. This includes controlling the morphology and distribution of each component to maximize the synergistic effects.
| Composite System | Added Functionality | Potential Application |
| ZIF-67 / Conductive Polymer (e.g., PEDOT) | Enhanced Electrical Conductivity | Supercapacitors, Sensors |
| ZIF-67 / Graphene (e.g., rGO, LIG) | High Conductivity, Mechanical Strength | Energy Storage, Electrocatalysis |
| ZIF-67 / Metal Oxides (e.g., Co3O4) | Enhanced Catalytic Activity, Lithium Storage | Batteries, Catalysis |
| ZIF-67 / Carbon Nanotubes (CNTs) | Improved Conductivity and Porosity | Gas Separation, Sensors |
Deeper Understanding of Structure-Mechanism Relationships in Complex Applications
A fundamental challenge in optimizing this compound for advanced applications is the need for a deeper, mechanistic understanding of how its structure relates to its function. This is particularly true in complex processes like catalysis and photocatalysis. rsc.org Future research will increasingly rely on a combination of in situ characterization techniques and theoretical simulations to probe these relationships.
Techniques such as in situ X-ray absorption spectroscopy (XAS) and diffuse-reflectance infrared Fourier transform spectroscopy (DRIFTS) can provide real-time information about the state of the cobalt active sites and the interaction with reactants during a chemical process. rsc.org Combining these experimental observations with computational modeling, such as Density Functional Theory (DFT) calculations, can elucidate reaction pathways and identify rate-determining steps. This detailed understanding is critical for rationally designing next-generation ZIF-67 materials with optimized active sites and improved catalytic efficacy. For example, understanding how the local coordination environment of the cobalt site changes under photocatalytic conditions can guide the selection of different organic linkers to tune the material's electronic and steric properties for better performance. rsc.org
Exploration of New Functionalization and Post-Synthetic Modification Approaches
Post-synthetic modification (PSM) offers a powerful tool for fine-tuning the properties of this compound without altering its fundamental framework structure. researchgate.net This approach allows for the introduction of new functional groups or the exchange of existing components to enhance performance in areas like gas separation and catalysis.
One major avenue of research is solvent-assisted ligand exchange (SALE), where the 2-methylimidazole (B133640) linkers are partially or fully replaced by other organic molecules. ua.esresearchgate.net This can be used to introduce specific functionalities, such as additional nitrogen atoms from 1,2,4 (1H) triazole to increase CO2 affinity, or to precisely control the pore environment. ua.esresearchgate.net Another PSM strategy involves the chemical modification of the existing organic linkers. For example, carboxyl groups have been introduced onto the linkers of ZIF-67 to create additional active sites for lithium storage. researchgate.net Future research will explore a wider range of ligands for exchange and develop new covalent modification reactions to broaden the functional diversity of ZIF-67. Investigating the impact of these modifications on the material's crystallinity and stability will be crucial. nsf.gov
| Modification Technique | Purpose | Outcome |
| Solvent-Assisted Ligand Exchange (SALE) | Replace original 2-methylimidazole linkers | Altered pore chemistry, enhanced gas selectivity |
| Covalent Modification | Add functional groups to existing linkers | Introduction of new active sites (e.g., -COOH) |
| Metal Ion Exchange | Partially replace Co(II) with other metals (e.g., Fe(II)) | Modified photocatalytic or electronic properties |
Addressing Stability Challenges for Real-World Implementation in Diverse Environments
While ZIF-67 is often cited for its relatively good thermal and chemical stability compared to other MOFs, its long-term durability in realistic operational environments remains a significant challenge. rsc.orgnih.govacs.org Particularly, its stability in the presence of water, acidic gases, and certain solvents needs to be improved for many practical applications. researchgate.netresearchgate.netacs.org
Research has shown that ZIF-67 can be susceptible to degradation in acidic conditions. researchgate.net Furthermore, its structural integrity can be compromised by prolonged exposure to high humidity or liquid water. researchgate.netacs.org Future research will focus on strategies to enhance its robustness. One successful approach has been the creation of bimetallic frameworks, such as doping the ZIF-67 structure with zinc. researchgate.netacs.org This has been shown to improve hydrothermal stability while retaining desirable properties. researchgate.net Another strategy involves tailoring the synthesis conditions to produce specific morphologies, such as nanosheets, which can exhibit enhanced stability due to reduced surface energy. acs.org A systematic investigation into the degradation mechanisms of ZIF-67 under various chemical stresses will be essential for developing rational strategies to protect the framework and ensure its long-term performance in real-world applications. acs.org
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Cobalt-methylimidazolate frameworks (Co-MIFs) with high crystallinity and purity?
- Methodological Answer : Co-MIFs are typically synthesized via solvothermal or microwave-assisted methods. For solvothermal synthesis, dissolve cobalt nitrate hexahydrate and 2-methylimidazole in a solvent mixture (e.g., DMF/water), heat at 85–120°C for 6–24 hours, and isolate the product via centrifugation. Microwave synthesis reduces reaction time (e.g., 30–60 minutes at 150°C). Purity is validated using PXRD to match simulated patterns, while FTIR confirms ligand coordination. For reproducibility, document solvent ratios, heating rates, and precursor concentrations .
Q. How should researchers characterize the structural and thermal stability of Co-MIFs?
- Methodological Answer :
- Structural Analysis : Use PXRD to confirm crystallinity and phase purity. Pair with BET analysis to determine surface area and pore size distribution.
- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen/air (heating rate: 10°C/min) to assess decomposition temperatures.
- Chemical Stability : Immerse Co-MIFs in aqueous solutions of varying pH (1–12) for 24 hours and analyze post-stability PXRD patterns .
Q. What are the standard protocols for evaluating Co-MIFs’ adsorption performance in environmental applications?
- Methodological Answer :
- Batch Adsorption : Prepare a contaminant solution (e.g., Pb²⁺ at 100–500 mg/L), add Co-MIFs (10–50 mg), and agitate at 150 rpm. Sample at intervals (5–120 mins) and quantify residual concentrations via ICP-OES or AAS.
- Kinetics/Isotherm Models : Fit data to pseudo-second-order (kinetics) and Langmuir/Freundlich (isotherm) models. Report correlation coefficients (R²) and maximum adsorption capacities (e.g., Nqombolo et al. (2019) reported 320 mg/g for Pb²⁺) .
Advanced Research Questions
Q. How can researchers optimize Co-MIFs’ catalytic activity for CO₂ reduction or organic transformations?
- Methodological Answer :
- Active Site Engineering : Introduce defects or dope with secondary metals (e.g., Cu, Ni) via post-synthetic modification. Validate using XPS or EPR to confirm oxidation states.
- Reaction Setup : Conduct catalytic tests in a gas-tight reactor with controlled CO₂ pressure (1–5 bar). Analyze products via GC-MS or in-situ DRIFTS.
- Turnover Frequency (TOF) : Calculate using the formula: TOF = (moles of product)/(moles of Co × time) .
Q. What advanced spectroscopic techniques are critical for elucidating the coordination environment of Co centers in methylimidazolate frameworks?
- Methodological Answer :
- X-ray Absorption Spectroscopy (XAS) : Use EXAFS and XANES to probe Co coordination number and bond distances.
- In-situ FTIR : Monitor ligand binding dynamics during gas adsorption (e.g., CO or NO as probe molecules).
- Magnetic Studies : Perform SQUID magnetometry to analyze spin states and magnetic coupling .
Q. How can computational methods complement experimental studies in predicting Co-MIFs’ adsorption or catalytic properties?
- Methodological Answer :
- DFT Calculations : Model ligand-metal interactions using software like VASP or Gaussian. Optimize geometries and calculate adsorption energies (e.g., ΔE = E(adsorbate+framework) − E(framework) − E(adsorbate)).
- Molecular Dynamics (MD) : Simulate diffusion pathways of guest molecules within pores. Validate with experimental uptake data .
Data Contradiction and Reproducibility
Q. How should researchers address contradictions in adsorption capacity data reported for Co-MIFs across studies?
- Methodological Answer :
- Variable Control : Compare synthesis conditions (e.g., solvent composition, activation temperature) that influence porosity.
- Characterization Consistency : Ensure identical techniques (e.g., BET surface area, PXRD) are used for baseline comparisons.
- Statistical Analysis : Apply ANOVA or t-tests to evaluate significance of discrepancies. For example, Nqombolo et al. (2019) attributed higher Pb²⁺ capacity (320 mg/g vs. literature 250 mg/g) to optimized defect engineering .
Q. What strategies improve reproducibility in Co-MIFs research?
- Methodological Answer :
- Detailed Protocols : Report exact heating rates, solvent ratios, and aging times in supplementary materials.
- Open Data : Share raw PXRD, adsorption isotherms, and computational input files via repositories like Zenodo.
- Inter-lab Validation : Collaborate with independent labs to replicate key findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
